molecular formula C14H2F8O4S B14595609 4,4'-Sulfanediylbis(tetrafluorobenzoic acid) CAS No. 60435-72-5

4,4'-Sulfanediylbis(tetrafluorobenzoic acid)

Katalognummer: B14595609
CAS-Nummer: 60435-72-5
Molekulargewicht: 418.22 g/mol
InChI-Schlüssel: SCJDDMDUBKXISR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-Sulfanediylbis(tetrafluorobenzoic acid) is a chemical compound characterized by the presence of two tetrafluorobenzoic acid groups connected by a sulfur atom. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Sulfanediylbis(tetrafluorobenzoic acid) typically involves the reaction of tetrafluorobenzoic acid derivatives with sulfur-containing reagents. One common method involves the use of 4,4’-dithiodibenzoic acid as a precursor, which undergoes fluorination to introduce the tetrafluoro groups. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 4,4’-Sulfanediylbis(tetrafluorobenzoic acid) may involve large-scale chemical reactors and continuous processing techniques. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods also focus on minimizing waste and ensuring the safety of the process.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Sulfanediylbis(tetrafluorobenzoic acid) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfanediyl group to a thiol group.

    Substitution: The tetrafluorobenzoic acid groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the tetrafluorobenzoic acid groups under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Substituted tetrafluorobenzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

4,4’-Sulfanediylbis(tetrafluorobenzoic acid) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4,4’-Sulfanediylbis(tetrafluorobenzoic acid) involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to engage in unique interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The sulfur atom in the compound can also participate in redox reactions, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,4’-Dithiodibenzoic acid: Similar structure but lacks the fluorinated groups.

    Tetrafluorobenzoic acid: Contains the fluorinated groups but lacks the sulfanediyl linkage.

    Bithionol: Contains a sulfur linkage but has different substituents on the aromatic rings.

Uniqueness

4,4’-Sulfanediylbis(tetrafluorobenzoic acid) is unique due to the combination of its sulfanediyl linkage and tetrafluorobenzoic acid groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Eigenschaften

CAS-Nummer

60435-72-5

Molekularformel

C14H2F8O4S

Molekulargewicht

418.22 g/mol

IUPAC-Name

4-(4-carboxy-2,3,5,6-tetrafluorophenyl)sulfanyl-2,3,5,6-tetrafluorobenzoic acid

InChI

InChI=1S/C14H2F8O4S/c15-3-1(13(23)24)4(16)8(20)11(7(3)19)27-12-9(21)5(17)2(14(25)26)6(18)10(12)22/h(H,23,24)(H,25,26)

InChI-Schlüssel

SCJDDMDUBKXISR-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=C(C(=C1F)F)SC2=C(C(=C(C(=C2F)F)C(=O)O)F)F)F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.